(S)-2-Ethylpiperidine
Overview
Description
(S)-2-Ethylpiperidine is a heterocyclic organic compound with the following characteristics:
- Chemical Formula : C<sub>7</sub>H<sub>15</sub>N
- Molecular Weight : Approximately 113.2 g/mol
- Structure : It consists of a six-membered piperidine ring with an ethyl group attached to one of the nitrogen atoms.
Synthesis Analysis
The synthesis of (S)-2-Ethylpiperidine involves several methods, including:
- Reductive Amination : Starting from an appropriate ketone or aldehyde, reductive amination with ammonia or an amine yields the desired product.
- Resolution of Racemic Mixtures : Enantiomerically pure (S)-2-Ethylpiperidine can be obtained by resolution of racemic mixtures using chiral resolving agents.
Molecular Structure Analysis
The molecular structure of (S)-2-Ethylpiperidine features:
- A six-membered piperidine ring with one nitrogen atom bearing an ethyl group.
- The chirality center at the nitrogen atom, resulting in the (S)-configuration.
Chemical Reactions Analysis
(S)-2-Ethylpiperidine participates in various chemical reactions:
- Nucleophilic Substitution : The nitrogen atom can undergo nucleophilic substitution reactions.
- Ring-Opening Reactions : The piperidine ring can open under specific conditions, leading to diverse products.
- Functional Group Transformations : Alkylation, acylation, and other functional group modifications are possible.
Physical And Chemical Properties Analysis
- Physical State : (S)-2-Ethylpiperidine is typically a colorless liquid .
- Boiling Point : Approximately 160°C .
- Solubility : It is soluble in common organic solvents (e.g., ethanol, diethyl ether).
- Odor : It has a characteristic amine-like odor .
Safety And Hazards
- Toxicity : (S)-2-Ethylpiperidine can be toxic if ingested, inhaled, or absorbed through the skin.
- Irritant : It may cause skin and eye irritation.
- Handling Precautions : Proper protective equipment (gloves, goggles) should be used during handling.
- Storage : Store in a cool, well-ventilated area away from incompatible materials.
Future Directions
Research on (S)-2-Ethylpiperidine could explore:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Applications : Develop novel synthetic methodologies.
- Environmental Impact : Assess its environmental fate and toxicity.
properties
IUPAC Name |
(2S)-2-ethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKKFZGCDJDQK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415325 | |
Record name | (S)-2-Ethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Ethylpiperidine | |
CAS RN |
34272-40-7 | |
Record name | (S)-2-Ethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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